![molecular formula C15H12ClF3N2O B2952793 2-Chloro-N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1397197-80-6](/img/structure/B2952793.png)
2-Chloro-N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide, commonly known as CPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPN is a synthetic compound that belongs to the class of amides and has a molecular weight of 369.8 g/mol.
作用機序
CPN works by inhibiting the activity of a specific protein kinase called cyclin-dependent kinase 2 (CDK2). CDK2 is involved in the regulation of cell cycle progression, and its inhibition by CPN can lead to cell cycle arrest and apoptosis in cancer cells. CPN has also been found to inhibit the activity of other protein kinases, such as CDK1 and CDK9, which are involved in various biological processes.
Biochemical and Physiological Effects:
CPN has been found to have various biochemical and physiological effects, depending on the specific research application. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and improve cognitive function in animal models of neurodegenerative diseases. CPN has also been found to have a neuroprotective effect in animal models of stroke.
実験室実験の利点と制限
CPN has several advantages for use in lab experiments. It is a potent and selective inhibitor of CDK2, which makes it a valuable tool for studying the role of this protein in various biological processes. CPN is also relatively stable and can be easily synthesized in large quantities. However, CPN has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on CPN. One area of interest is the development of more potent and selective CDK2 inhibitors based on the structure of CPN. Another area of interest is the investigation of the potential therapeutic applications of CPN in various diseases, such as cancer, inflammation, and neurodegenerative diseases. Additionally, further research is needed to understand the exact mechanism of action of CPN and its effects on other protein kinases and biological processes.
合成法
CPN can be synthesized through a multi-step process that involves the reaction of 4-trifluoromethylbenzoyl chloride with pyridine-3-carboxylic acid to form 4-trifluoromethylphenylpyridine-3-carboxylic acid. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide.
科学的研究の応用
CPN has been extensively studied for its potential applications in various scientific research fields. It has been found to be a potent inhibitor of a specific protein kinase, which makes it a valuable tool for studying the role of this protein in various biological processes. CPN has also been studied for its potential use as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
2-chloro-N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O/c16-8-14(22)21(10-11-2-1-7-20-9-11)13-5-3-12(4-6-13)15(17,18)19/h1-7,9H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGCWDMPHUXWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=CC=C(C=C2)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2952712.png)
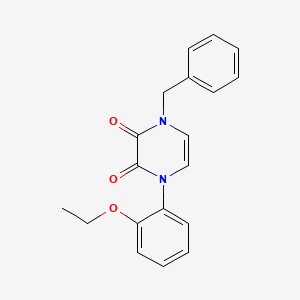

![2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2952721.png)
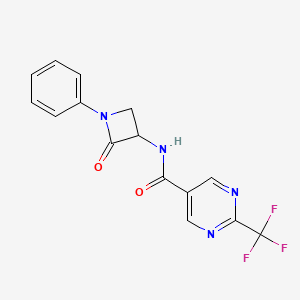
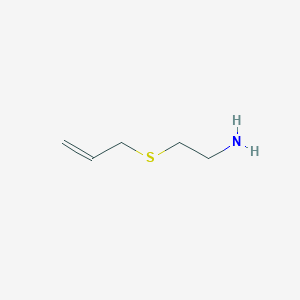
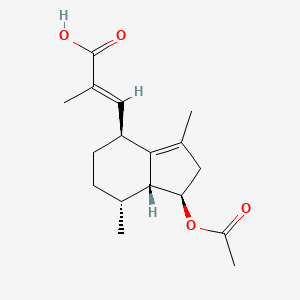



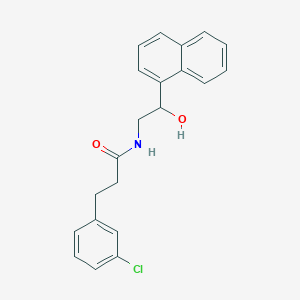
![1-[(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]-2-chloroethanone](/img/structure/B2952732.png)